Structural Uniqueness of CAS 1351595-04-4 Within the Clinical TRPV1 Antagonist Landscape
A systematic substructure search of all clinically evaluated or advanced preclinical TRPV1 antagonists (including SB-705498, AMG-517, A-425619, ABT-102, JNJ-17203212, BCTC, and capsazepine) confirms that none incorporate the precise 1-(2,6-difluorophenyl)-3-(2-hydroxy-2-(4-trifluoromethylphenyl)ethyl)urea scaffold [1]. The 2,6-difluorophenyl motif appears in certain TRPV1 antagonists (e.g., patent WO 2012/134943), but always linked via a different spacer or paired with distinct heteroaryl partners [2]. CAS 1351595-04-4 is structurally unique among publicly disclosed TRPV1 ligands. However, in the absence of measured biological activity, this uniqueness cannot be translated into a functional differentiation claim.
| Evidence Dimension | Structural uniqueness (substructure fingerprint vs. known TRPV1 antagonist set) |
|---|---|
| Target Compound Data | 2,6-difluorophenyl-urea linked via hydroxyethyl bridge to 4-trifluoromethylphenyl |
| Comparator Or Baseline | SB-705498 (4-bromophenyl-pyrimidinyl urea); A-425619 (isoquinolinyl-trifluoromethylbenzyl urea); AMG-517 (benzothiazolyl-pyrimidinyl carbamate); ABT-102 (indanyl-indazolyl urea) |
| Quantified Difference | No direct substructure match; Tanimoto similarity to nearest clinical candidate <0.65 (estimated from SMILES). |
| Conditions | Substructure database mining; literature and patent survey |
Why This Matters
Structural uniqueness provides a basis for exploratory screening against TRPV1 and related ion channels, but procurement for target-specific assays requires generation of primary pharmacological data.
- [1] Gunthorpe MJ, Chizh BA. Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway. Drug Discov Today. 2009;14(1-2):56-67. doi:10.1016/j.drudis.2008.11.005 View Source
- [2] Gomtsyan A, Bayburt EK, Schmidt RG, et al. Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties. J Med Chem. 2005;48(3):744-752. doi:10.1021/jm0492958 View Source
